molecular formula C20H29N5O2S B13582813 Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate

Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate

Cat. No.: B13582813
M. Wt: 403.5 g/mol
InChI Key: AIFGXVCGZGAWFX-UHFFFAOYSA-N
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Description

Tert-butyl 2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as tetrahydrofuran (THF) and toluene are often used in these processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate can undergo various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Tert-butyl 2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H29N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

tert-butyl 2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29N5O2S/c1-12-13(2)28-18(21-12)24-17-11-15(22-14(3)23-17)16-9-7-8-10-25(16)19(26)27-20(4,5)6/h11,16H,7-10H2,1-6H3,(H,21,22,23,24)

InChI Key

AIFGXVCGZGAWFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=NC(=NC(=C2)C3CCCCN3C(=O)OC(C)(C)C)C)C

Origin of Product

United States

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